methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate
Description
Properties
IUPAC Name |
methyl 2-[4-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-22-13-5-3-12(4-6-13)16-10-18(20)25-17-9-14(7-8-15(16)17)24-11-19(21)23-2/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEQHPIKEFZQEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves the condensation of 4-methoxyphenylacetic acid with 4-hydroxycoumarin in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to enhance yield and reduce production costs. This may involve the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress and ensure consistent product quality .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The acetate ester in the compound undergoes hydrolysis under basic or acidic conditions to yield a carboxylic acid. This reaction is typical for esters and involves nucleophilic attack by water or hydroxide ions.
| Reaction Type | Conditions | Product |
|---|---|---|
| Base-catalyzed hydrolysis | NaOH in aqueous ethanol | Sodium salt of 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid |
| Acid-catalyzed hydrolysis | HCl in aqueous acetone | 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid |
Mechanism: The ester oxygen is protonated (acidic conditions) or deprotonated (basic conditions), facilitating nucleophilic attack by water. The chromenone ring remains intact during hydrolysis .
Oxidation Reactions
| Reaction Type | Conditions | Product |
|---|---|---|
| Oxidation of methoxyphenyl | KMnO₄ in acidic medium | Quinone derivatives (e.g., 4-(4-quinolinylphenyl) chromenone) |
Mechanism: The electron-donating methoxy group facilitates electrophilic aromatic substitution, leading to oxidation at the para position .
Smiles Rearrangement
The compound may undergo a Smiles rearrangement, a reaction involving the migration of an oxygen atom in the presence of a nucleophile. This reaction is typical for esters with adjacent electron-withdrawing groups.
| Reaction Type | Conditions | Product |
|---|---|---|
| Smiles rearrangement | Cs₂CO₃ in DMF at 80°C | Rearranged chromenone derivative |
Mechanism: The ester oxygen acts as a leaving group, forming a Meisenheimer intermediate. Subsequent rearrangement transfers the oxygen to a new position on the chromenone ring .
Hydrogenation of the Chromenone Ring
The chromenone ring (2H-chromen-2-one) can be hydrogenated to form dihydrochromenones. This reaction typically requires catalytic hydrogenation.
| Reaction Type | Conditions | Product |
|---|---|---|
| Catalytic hydrogenation | H₂, Pd/C in EtOAc | Dihydro-2H-chromen-2-one derivative |
Mechanism: The double bond in the chromenone ring is reduced to a single bond, altering the electronic properties of the molecule .
Enzymatic Hydrolysis
In biological systems, esterases may cleave the acetate ester group, yielding the corresponding carboxylic acid. This reaction is critical for understanding the compound’s stability and bioavailability.
| Reaction Type | Conditions | Product |
|---|---|---|
| Enzymatic hydrolysis | Lipase/esterase in aqueous buffer | 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid |
Mechanism: The ester group is targeted by hydrolytic enzymes, releasing the acid metabolite .
Key Structural Features Influencing Reactivity
-
Methoxyphenyl group : Enhances electron donation, stabilizing intermediates during oxidation.
-
Ester group : Prone to hydrolysis and rearrangement.
-
Chromenone ring : Aromaticity reduces reactivity but allows selective hydrogenation.
References PubChem CID 882255. ACS Omega, 2022. Springer Review on Coumarin Synthesis.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate exhibits significant anticancer properties. Studies have shown that it induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspases and the modulation of apoptotic pathways, making it a potential candidate for developing new anticancer therapies .
2. Antioxidant Properties
The compound has demonstrated strong antioxidant activity, which is crucial for preventing oxidative stress-related diseases. Its ability to scavenge free radicals has been validated through various assays, suggesting its utility in formulating dietary supplements and functional foods aimed at enhancing health and wellness .
Agricultural Applications
1. Pesticide Development
this compound has been investigated for its potential use as a pesticide. Its effectiveness against specific pests while being less toxic to beneficial insects positions it as a promising candidate in sustainable agriculture . Field trials have shown that formulations containing this compound can reduce pest populations significantly without harming crop yields.
2. Plant Growth Regulation
Preliminary studies suggest that this compound may also act as a plant growth regulator, promoting growth and enhancing resistance to environmental stressors. This aspect is particularly relevant in the context of climate change, where crops face increased abiotic stress .
Material Science
1. Polymer Synthesis
In material science, this compound has been utilized in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength. These polymers are being explored for applications in coatings and composites .
Case Studies
Mechanism of Action
The mechanism of action of methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can scavenge free radicals, contributing to its antioxidant properties .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Key Coumarin Derivatives
| Compound Name | R4 (Coumarin) | R7 (Oxyacetate) | Key Features |
|---|---|---|---|
| Methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate | 4-Methoxyphenyl | Methyl ester | Electron-rich aryl group, moderate lipophilicity |
| Ethyl 2-((4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate (2b) | 4-Methoxyphenyl | Ethyl ester | Higher molecular weight, slightly lower solubility |
| 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide derivatives | 4-Methyl | Acetamide | Enhanced hydrogen-bonding capacity; anticancer activity |
| (2-Oxo-4-phenyl-2H-chromen-7-yl)oxyacetic acid | Phenyl | Phenylacetic acid | Increased steric bulk, potential for π-π interactions |
| Ethyl [(2-oxo-2H-chromen-7-yl)oxy]acetate (WIHDEY) | H | Ethyl ester | Simpler structure; reduced electronic effects |
Key Observations:
- Ester vs. Amide at Position 7 : Methyl/ethyl esters (target compound, 2b) offer better lipophilicity, whereas acetamide derivatives () may improve target binding via hydrogen bonding .
Physical and Chemical Properties
Table 3: Physicochemical Properties
| Compound | Melting Point (°C) | Molecular Weight | LogP (Predicted) |
|---|---|---|---|
| Methyl {[4-(4-methoxyphenyl)-...}acetate | Not reported | 354.34 | ~2.8 |
| Ethyl analogue (2b) | 128–130 | 368.36 | ~3.2 |
| (2-Oxo-4-phenyl-2H-chromen-7-yl)oxyacetic acid | Not reported | 382.37 | ~3.5 |
Analysis:
Biological Activity
Methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate, also known as {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid, is a compound belonging to the class of coumarins, which are known for their diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive understanding.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆O₆ |
| Molecular Weight | 340.33 g/mol |
| CAS Number | 384362-18-9 |
| MDL Number | MFCD03266040 |
| InChI Key | HXRDDBNOBBLTLY-UHFFFAOYSA-N |
Antioxidant Activity
Coumarins are also recognized for their antioxidant capabilities. A study highlighted that certain coumarin derivatives can reduce intracellular reactive oxygen species (ROS) levels, thereby providing a defense mechanism against oxidative stress . This suggests that this compound may possess similar protective effects.
Anticancer Potential
The anticancer properties of coumarin derivatives have been extensively studied. For instance, some compounds have shown promising results in inhibiting cell proliferation in various cancer cell lines, such as A549 and HeLa cells. The IC50 values for these compounds were reported as low as 0.024 µM, indicating high potency . Although direct studies on this compound are sparse, its structural features align with those of known anticancer agents.
Enzyme Inhibition
Certain coumarins have been identified as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are significant targets in the treatment of Alzheimer's disease . Given the structural characteristics of this compound, it may also exhibit similar inhibitory effects.
Study on Coumarin Derivatives
In a comparative study of various coumarin derivatives, researchers synthesized multiple compounds and evaluated their biological activities. The findings indicated that modifications at the phenolic and carbonyl positions significantly influenced the biological efficacy, particularly in antimicrobial and anticancer assays . This underscores the importance of structural variations in enhancing the biological activity of coumarin-based compounds.
Clinical Implications
The potential therapeutic applications of this compound could extend to its use in drug development for conditions such as cancer and neurodegenerative diseases. Ongoing research into similar compounds may pave the way for clinical trials and eventual therapeutic use.
Q & A
Q. Basic Research Focus
- HPLC-PDA : Use a C18 column (ACN/water gradient) to quantify purity (>95%).
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures.
- Storage : Store at −20°C in amber vials to prevent photodegradation, as coumarins are light-sensitive ().
Advanced Consideration
Forced degradation studies (acid/base hydrolysis, oxidative stress) can identify degradation products. notes that acetylated coumarins (e.g., hymecromone acetate) degrade via ester hydrolysis; monitor this using LC-MS .
How should researchers address contradictions in reported synthetic yields or biological activities of analogous compounds?
Q. Methodological Approach
- Reproduce protocols : Verify reaction conditions (e.g., solvent purity, inert atmosphere) from conflicting studies (e.g., vs. 7).
- Meta-analysis : Compare substituent effects—e.g., fluorophenyl groups () may reduce steric hindrance compared to methoxyphenyl groups, altering yields.
- Statistical validation : Use ANOVA to assess variability in biological assays .
Case Study
reports varying cytotoxicities for coumarins with sulfonyl vs. acetyl substituents. Re-evaluate these findings using standardized cell lines and assay conditions to isolate structural contributions .
What computational tools are suitable for modeling the electronic properties of this compound?
Q. Basic Research Focus
- DFT calculations : Use Gaussian 16 or ORCA to optimize geometry and calculate HOMO-LUMO gaps.
- Solvent effects : Include PCM models to simulate aqueous or DMSO environments.
Advanced Consideration
TD-DFT can predict UV-Vis absorption spectra, critical for photodynamic therapy applications. Compare results with experimental data from for acetylated coumarins .
How can researchers leverage crystallographic data to predict solid-state reactivity or polymorphism?
Advanced Research Focus
Analyze packing motifs (e.g., π-π stacking or hydrogen bonds) using Mercury software. For example, shows sulfonate derivatives forming layered structures via C–H···O interactions. Such motifs may influence stability or dissolution rates .
What strategies mitigate challenges in functionalizing the coumarin core at the 4- and 7-positions?
Q. Advanced Synthesis Focus
- Protecting groups : Use acetyl or tert-butyl esters () to block reactive hydroxyl groups during multi-step synthesis.
- Cross-coupling : Suzuki-Miyaura reactions for aryl substitutions at the 4-position, as seen in for fluorophenyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
